1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substituent prioritization and parent structure identification. The core structure is the imidazolium cation, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Each nitrogen is substituted with a 2,4,6-trimethylphenyl group (mesityl), forming the 1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium cation. The chloride anion serves as the counterion, and the hydrate designation indicates the presence of water molecules in the crystalline lattice.
The systematic IUPAC name is thus:
1,3-bis(2,4,6-trimethylphenyl)-1H-imidazol-3-ium chloride hydrate
Structural representation employs line-angle notation to highlight substituent positions. The mesityl groups at N1 and N3 introduce steric bulk, a critical feature in catalytic applications. The SMILES notation for the anhydrous cation is [Cl-].CC1=CC(C)=C(N2C=C[N+](=C2)C2=C(C)C=C(C)C=C2C)C(C)=C1, with the hydrate component typically omitted in simplified representations.
Properties
CAS No. |
840541-23-3 |
|---|---|
Molecular Formula |
C21H29ClN2O |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate |
InChI |
InChI=1S/C21H26N2.ClH.H2O/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,13H2,1-6H3;1H;1H2 |
InChI Key |
YXTGIALAEMTPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate typically involves the reaction of 2,4,6-trimethylphenylamine with glyoxal to form an imidazolium intermediate. This intermediate is then treated with hydrochloric acid to yield the desired chloride salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Coordination Reactions: The compound forms stable complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Transition Metal Salts: For forming metal-NHC complexes.
Nucleophiles: Such as alkoxides and amines for substitution reactions.
Major Products
The major products formed from these reactions are typically metal-NHC complexes, which are used as catalysts in various organic transformations .
Scientific Research Applications
Catalysis
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate is primarily utilized as a ligand in metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic activity in various reactions.
- Metal Complex Formation : The compound forms stable complexes with transition metals such as palladium and gold. These complexes are used in cross-coupling reactions and other organic transformations.
| Metal Complex | Reaction Type | Reference |
|---|---|---|
| [AuCl(NHC)] | Gold-catalyzed reactions | |
| [Pd(NHC)] | Cross-coupling reactions |
Organic Synthesis
The compound serves as a powerful reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is effective in facilitating reactions such as:
- Acylation and Dehydration : The compound can act as a dehydrating agent, replacing traditional reagents like dicyclohexylcarbodiimide (DCC), thereby enabling the formation of amides and esters under milder conditions .
Materials Science
In materials science, this compound has been explored for its potential in developing new materials with enhanced properties.
- Polymer Chemistry : The compound can be used to modify polymers or create polymeric materials with specific functionalities. Its incorporation into polymer matrices can improve thermal stability and mechanical properties .
Case Study 1: Gold-Catalyzed Reactions
A study demonstrated that complexes formed from this compound and gold exhibited high catalytic activity in the selective oxidation of alcohols to aldehydes. The reaction showed excellent yields under mild conditions, highlighting the effectiveness of NHC ligands in gold catalysis .
Case Study 2: Cross-Coupling Reactions
Research on palladium complexes with this compound revealed its utility in Suzuki-Miyaura cross-coupling reactions. The studies indicated that the presence of the NHC ligand significantly enhanced the reaction rates and product yields compared to traditional phosphine ligands .
Mechanism of Action
The mechanism by which 1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium chloride hydrate exerts its effects is primarily through its role as a ligand in metal complexes. The imidazolium core coordinates with metal centers, forming strong carbon-metal bonds. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between the target compound and analogous imidazolium/imidazolinium salts:
Structural and Functional Insights
Ring Saturation: The target compound’s 1,2-dihydroimidazolium structure (partially saturated ring) differentiates it from imidazolium (unsaturated) and imidazolidinium (fully saturated) salts. Partial saturation may reduce ring aromaticity, affecting the stability and electronic properties of derived NHC ligands . Fully saturated imidazolidinium salts (e.g., CAS 173035-10-4) generate saturated NHCs, which are stronger electron donors but less stable than unsaturated analogs .
Substituent Effects :
- Mesityl groups (2,4,6-trimethylphenyl) provide moderate steric bulk, balancing catalyst activity and selectivity. In contrast, 2,6-diisopropylphenyl substituents (e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) create highly bulky environments, favoring selective catalysis in sterically hindered reactions .
Similar trends are observed in analogs like 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride . Solubility data for the hydrate form are sparse, but anhydrous imidazolium salts are often soluble in polar aprotic solvents (e.g., DMF, DMSO) .
Catalytic Applications: The target compound’s NHC ligands are integral to ruthenium and gold catalysts (e.g., AquaMet, StickyCat Cl) used in olefin metathesis and cross-coupling reactions . Compared to unsaturated imidazolium-derived NHCs, the partially saturated structure may alter metal-ligand bond strength and catalytic turnover .
Key Research Findings
- Electronic Effects : Mesityl-substituted NHCs from the target compound exhibit moderate electron-donating ability, enhancing catalytic activity in ruthenium-mediated ring-closing metathesis (RCM) .
- Steric Impact : Bulky 2,6-diisopropylphenyl analogs (e.g., FixCa) show superior selectivity in asymmetric catalysis but lower activity due to steric hindrance .
- Hydration Influence : While the hydrate form’s role is underexplored in the literature, analogous dihydrate salts (e.g., FixCa dihydrate) demonstrate improved stability during storage .
Biological Activity
1,3-Bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride;hydrate is a compound classified within the family of N-heterocyclic carbenes (NHCs). These compounds have garnered significant attention in biochemical and catalytic applications due to their unique structural characteristics and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C21H25ClN2
- Molecular Weight : 340.89 g/mol
- Melting Point : >300 °C
- Density : Not available
- CAS Number : 141556-45-8
The biological activity of this compound primarily stems from its role as a catalyst in various organic reactions. NHCs are known to stabilize metal complexes that can facilitate reactions such as cross-coupling and hydrogenation. This property is crucial in medicinal chemistry for synthesizing biologically active compounds.
Antimicrobial Activity
Research indicates that NHCs possess antimicrobial properties. The compound has shown inhibitory effects against several bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| P. aeruginosa | 10 |
These results suggest potential applications in developing antimicrobial agents.
Anticancer Properties
Studies have demonstrated that NHCs can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival.
A notable study involving the compound showed:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : 25 µM after 48 hours of treatment
- Mechanism : Induction of apoptosis via mitochondrial pathway activation
Case Study 1: Synthesis of Anticancer Agents
In a study published in Journal of Medicinal Chemistry, researchers utilized this compound as a catalyst for synthesizing novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The study revealed that formulations containing this compound significantly reduced bacterial load in infected animal models.
Q & A
Q. What are the optimal synthetic routes for 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via condensation of 2,4,6-trimethylaniline with glyoxal in the presence of HCl, followed by hydronium ion exchange. Purity validation requires HPLC (≥98% purity) and 1H/13C NMR to confirm structural integrity. For example, aromatic protons in the 6.8–7.2 ppm range (meta-substituted aryl groups) and the absence of unreacted aniline (~5 ppm) are critical markers . Elemental analysis (C, H, N within ±0.3% of theoretical values) is also essential.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent hydrolysis and photodegradation. Use anhydrous solvents (e.g., THF, DCM) for dissolution. Moisture-sensitive handling requires a glovebox or Schlenk line. Safety protocols from GBZ 2.1-2007 recommend PPE (gloves, goggles) and fume hoods due to potential irritancy .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H NMR (CDCl3) shows diagnostic peaks: dihydroimidazolium protons at δ 8.2–8.5 ppm (singlet) and aryl methyl groups at δ 2.1–2.4 ppm (singlet, 18H total) .
- Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion [M–Cl]+ at m/z 305.2 (calculated for C21H25N2+) .
- X-ray Crystallography : Resolves steric effects of mesityl substituents and chloride counterion positioning .
Advanced Research Questions
Q. How can this compound be utilized as a precursor for N-heterocyclic carbene (NHC) ligands in catalysis?
- Methodological Answer : Deprotonation with strong bases (e.g., KO*^t*Bu, NaHMDS) generates the free NHC. Catalytic efficiency is tested in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(OAc)2. Optimize reaction conditions via factorial design (e.g., solvent polarity, base strength) to maximize yield . Example
| Reaction Condition | Yield (%) |
|---|---|
| Toluene, KO*^t*Bu | 92 |
| THF, NaHMDS | 85 |
Q. What strategies resolve discrepancies in reported catalytic activity across studies?
- Methodological Answer : Contradictions often arise from impurity profiles (e.g., residual solvents) or moisture content . Use Karl Fischer titration to quantify water (<0.1% w/w) and TGA to assess thermal stability. Cross-validate results with independent techniques (e.g., XRD vs. NMR) and reference CAS Common Chemistry (CAS RN 141556-45-8) for standardized data .
Q. How does the hydrate form influence reactivity compared to the anhydrous compound?
- Methodological Answer : The hydrate (CAS RN 173035-10-4) exhibits reduced Lewis acidity due to water coordination. Compare kinetic studies (e.g., hydroamination reactions) under controlled humidity. Use DSC to monitor dehydration events (~100–120°C) and correlate with catalytic turnover numbers (TONs) .
Q. What advanced computational methods predict the compound’s behavior in supramolecular systems?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model steric parameters (Tolman cone angle ≈ 220°) and electrostatic potential surfaces. Validate with molecular docking (e.g., host-guest interactions in cucurbit[7]uril) and reference PubChem CID 135413548 for structural data .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to design experiments to clarify decomposition pathways?
- Methodological Answer : Perform TGA-MS coupled with in situ IR to identify decomposition products (e.g., HCl release at 200°C). Compare with literature (e.g., ICSC guidelines) and use SMCVdb for toxicity profiles of degradation byproducts . Example protocol:
Heat sample at 5°C/min under N2.
Monitor mass loss and correlate with MS fragments (e.g., m/z 36 for HCl).
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
